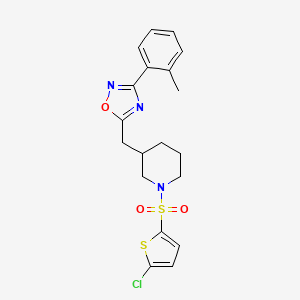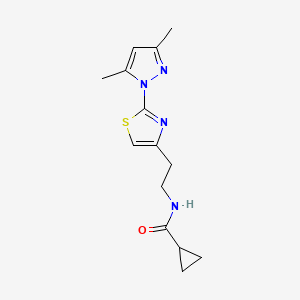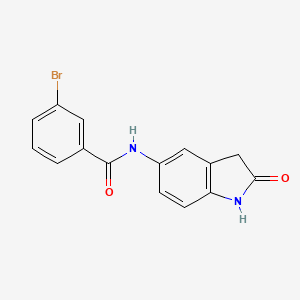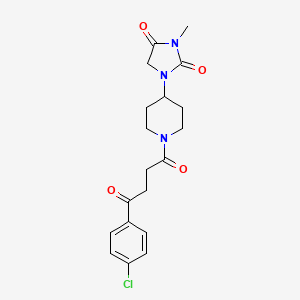![molecular formula C23H18N2O2 B2740648 4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde CAS No. 326608-22-4](/img/structure/B2740648.png)
4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde, also known as DPPB, is a chemical compound that has gained significant attention in scientific research. It is a versatile molecule that can be used in various applications, including medical research, material science, and organic synthesis.
Scientific Research Applications
Pharmacology: BRD4 Inhibition and Anti-Cancer Activity
This compound has been studied for its potential as a BRD4 inhibitor . BRD4 is a protein that plays a key role in the progression of various cancers. Derivatives of this compound, particularly DDT26, have shown potent inhibitory effects on BRD4, with significant anti-proliferative activity against breast cancer cell lines . This suggests its application in developing new anti-cancer therapies, especially for treatment-resistant breast cancer subtypes like TNBC.
Medicinal Chemistry: PARP1 Inhibition
In medicinal chemistry, the phthalazinone moiety of the compound’s derivatives has been found to mimic the PARP1 substrate . PARP1 is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage in cancer cells, thereby hindering their growth and proliferation. This application is crucial for creating compounds that can induce DNA damage selectively in cancer cells.
Biochemistry: DNA Damage Induction
The biochemical applications of this compound include the induction of DNA damage, modulation of gene expression, and inhibition of cell migration and colony formation . These activities are essential for understanding the compound’s mechanism of action and for developing targeted therapies that can cause cell cycle arrest in cancer cells.
Materials Science: Molecular Synthesis
In materials science, the compound serves as a precursor for synthesizing various derivatives with potential applications in creating new materials. These materials could have unique properties, such as enhanced stability or reactivity, making them suitable for specific industrial applications.
Chemical Engineering: Process Development
Chemical engineers could explore the compound’s applications in process development, such as the synthesis of complex molecules . The compound’s structure could provide insights into designing efficient and scalable processes for producing pharmaceuticals or other high-value chemicals.
Environmental Science: Analytical Applications
Although direct applications in environmental science are not explicitly mentioned, the compound’s derivatives could be used in analytical methods for detecting environmental pollutants or in the synthesis of compounds that degrade environmental contaminants .
Proteomics: Protein Interaction Studies
Derivatives of this compound could be used in proteomics to study protein interactions . Understanding how these compounds affect various proteins can lead to the discovery of new drug targets and therapeutic strategies.
Antiplasmodial Research: Malaria Treatment
While not directly related to the compound , similar phthalazine derivatives have been explored for their antiplasmodial properties, which could be a starting point for developing new treatments for malaria .
Mechanism of Action
Target of Action
The primary target of 4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde is BRD4 , a protein that plays a crucial role in gene expression and cancer progression . BRD4 inhibitors have shown promising potential in cancer therapy .
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its activity. This inhibition results in significant anti-proliferative activity against cancer cells . The compound’s phthalazinone moiety mimics the PAPR1 substrate, resulting in a moderate inhibitory effect on PARP1 .
Biochemical Pathways
The inhibition of BRD4 affects the expression of various genes, including c-MYC and γ-H2AX . This leads to DNA damage, inhibition of cell migration and colony formation, and arrest of the cell cycle at the G1 phase .
Result of Action
The compound’s action results in significant anti-proliferative activity against cancer cells, particularly breast cancer cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
properties
IUPAC Name |
4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-15-7-10-18(13-16(15)2)22-20-5-3-4-6-21(20)23(25-24-22)27-19-11-8-17(14-26)9-12-19/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHVJXLTDOCEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2740571.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2740574.png)

![5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2740576.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2740579.png)
![4-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2740580.png)

![[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2740583.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2740587.png)